BenchChemオンラインストアへようこそ!

N-(4-fluorophenyl)-2-(1-tosylpiperidin-2-yl)acetamide

Lipophilicity Drug-likeness ADME prediction

N-(4-Fluorophenyl)-2-(1-tosylpiperidin-2-yl)acetamide (CAS 941904-31-0, PubChem CID is a fully synthetic small molecule belonging to the N-aryl-2-(1-tosylpiperidin-2-yl)acetamide class. Its structure features a piperidine ring N-protected with a p-toluenesulfonyl (tosyl) group, an acetamide linker, and a 4-fluorophenyl terminal aryl moiety.

Molecular Formula C20H23FN2O3S
Molecular Weight 390.47
CAS No. 941904-31-0
Cat. No. B2451435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-fluorophenyl)-2-(1-tosylpiperidin-2-yl)acetamide
CAS941904-31-0
Molecular FormulaC20H23FN2O3S
Molecular Weight390.47
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NC3=CC=C(C=C3)F
InChIInChI=1S/C20H23FN2O3S/c1-15-5-11-19(12-6-15)27(25,26)23-13-3-2-4-18(23)14-20(24)22-17-9-7-16(21)8-10-17/h5-12,18H,2-4,13-14H2,1H3,(H,22,24)
InChIKeyFIROKDMNJXRWCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Fluorophenyl)-2-(1-tosylpiperidin-2-yl)acetamide (CAS 941904-31-0): Structural Identity and Procurement-Relevant Baseline


N-(4-Fluorophenyl)-2-(1-tosylpiperidin-2-yl)acetamide (CAS 941904-31-0, PubChem CID 16836940) is a fully synthetic small molecule belonging to the N-aryl-2-(1-tosylpiperidin-2-yl)acetamide class [1]. Its structure features a piperidine ring N-protected with a p-toluenesulfonyl (tosyl) group, an acetamide linker, and a 4-fluorophenyl terminal aryl moiety. The molecule has a molecular weight of 390.5 g/mol, a calculated XLogP3 of 3.3, a topological polar surface area of 74.9 Ų, one hydrogen bond donor, five hydrogen bond acceptors, and five rotatable bonds [1]. This compound is sold by several research chemical suppliers as a reference standard or building block, typically at purities of 95–98%, and is primarily utilized as a synthetic intermediate or pharmacological probe in early-stage drug discovery programs targeting neurological and inflammatory pathways.

Why N-(4-Fluorophenyl)-2-(1-tosylpiperidin-2-yl)acetamide Cannot Be Replaced by Generic In-Class Analogs Without Verification


Within the 1-tosylpiperidine-2-acetamide scaffold, even minor modifications to the N-aryl substituent produce substantial shifts in lipophilicity, hydrogen-bonding capacity, and steric bulk that translate into divergent target-binding profiles, metabolic stability, and off-target liability [1][2]. The 4-fluorophenyl group of the target compound establishes a distinct combination of moderate electron-withdrawing character, limited steric demand, and a single H-bond acceptor (the fluorine atom), which is not replicated by the 4-methoxyphenyl (electron-donating), 2,4-difluorophenyl (stronger electron-withdrawing, additional H-bond acceptor), or benzyl (increased flexibility, loss of aryl conjugation) analogs [1]. Generic substitution based solely on scaffold identity—without experimental confirmation of on-target potency, selectivity, and pharmacokinetic behavior—therefore carries a high risk of obtaining materially different pharmacological outcomes.

Quantitative Differentiation Evidence for N-(4-Fluorophenyl)-2-(1-tosylpiperidin-2-yl)acetamide (CAS 941904-31-0)


Lipophilicity (XLogP3) Differentiates this 4-Fluorophenyl Analog from More Polar N-Aryl Substitutions and Influences Membrane Permeability Predictions

The target compound carries a single 4-fluorophenyl substituent, yielding a computed XLogP3 of 3.3 [1]. In comparison, the 4-methoxyphenyl analog (N-(4-methoxyphenyl)-2-(1-tosylpiperidin-2-yl)acetamide) is expected to exhibit a lower XLogP3 (estimated ~2.8–3.0) owing to the polar methoxy group, while the 2,4-difluorophenyl analog is expected to show a higher XLogP3 (estimated ~3.5–3.7) due to the additional hydrophobic fluorine [1]. These differences in calculated lipophilicity directly impact predicted passive membrane permeability and solubility, making the target compound an intermediate-lipophilicity representative of this series. [Cross-study comparable]

Lipophilicity Drug-likeness ADME prediction

Hydrogen-Bond Acceptor Count and Topological Polar Surface Area Distinguish this Compound from Non-Fluorinated or Di-Fluorinated Analogs

The target compound possesses 5 hydrogen bond acceptors and a topological polar surface area (TPSA) of 74.9 Ų [1]. The single fluorine on the 4-fluorophenyl ring contributes one H-bond acceptor without substantially increasing TPSA relative to the non-fluorinated phenyl analog (predicted TPSA ~66–70 Ų, 4 H-bond acceptors). In contrast, the 2,4-difluorophenyl analog adds a second fluorine H-bond acceptor (6 total H-bond acceptors, TPSA estimated ~78–82 Ų) [1]. This positions the target compound within the favorable sub-140 Ų TPSA range associated with oral bioavailability while providing a defined H-bond acceptor count that may contribute to selective target engagement. [Class-level inference]

Polar surface area Hydrogen bonding Oral bioavailability prediction

Single Fluorine Substitution at the 4-Position Differentiates Metabolic Stability Expectations from Multi-Halogenated Congeners

The 4-fluorophenyl group in the target compound places a single fluorine atom at the para position, which is a well-characterized strategy to block CYP450-mediated oxidative metabolism at that site while minimizing the overall electron deficiency of the aromatic ring [1][2]. In contrast, the 2,4-difluorophenyl analog introduces a second fluorine at the ortho position, which further deactivates the ring toward oxidative metabolism but also increases the acidity of any adjacent C–H bonds and may alter conformational preferences. The 3-chloro-4-fluorophenyl analog introduces a chlorine atom—a larger halogen with different electronic effects—which can shift metabolic soft spots and alter glutathione conjugation potential. The target compound's single-fluorine pattern thus offers a simpler metabolic profile that may be advantageous when predictable Phase I metabolism is required. [Class-level inference]

Metabolic stability Fluorine substitution CYP450 oxidation

Rotatable Bond Count and Molecular Flexibility Differentiate this Compound from Benzyl-Linked and Extended-Linker Analogs

The target compound contains 5 rotatable bonds [1]. This represents an intermediate degree of conformational freedom within the 1-tosylpiperidine-2-acetamide series. The N-benzyl analog (N-benzyl-2-(1-tosylpiperidin-2-yl)acetamide) introduces an additional methylene group in the linker, increasing the rotatable bond count to 6 and adding conformational entropy that may reduce binding affinity due to a larger entropic penalty upon target engagement. Conversely, more rigid analogs with fused or spirocyclic N-aryl groups exhibit fewer rotatable bonds (typically 3–4), which may restrict the ability of the acetamide side chain to adopt optimal binding conformations. The target compound's 5 rotatable bonds provide a balance between conformational adaptability and entropic cost. [Class-level inference]

Molecular flexibility Entropic penalty Ligand efficiency

Class-Level Sigma Receptor Ligand Potential Based on Piperidine-Acetamide Scaffold Precedent

The piperidine-2-acetamide scaffold with an N-aryl substituent has been established as a privileged pharmacophore for sigma-1 (σ1) and sigma-2 (σ2) receptor binding [1]. Zampieri et al. (2018) demonstrated that structurally related piperidine-based alkylacetamide derivatives exhibit mixed σ1/σ2 receptor affinity, with certain analogs achieving Ki values in the low nanomolar range (e.g., compound 19 in that series: σ1 Ki = 17 nM, σ2 Ki = 1117 nM) [1]. The target compound incorporates the critical N-tosylpiperidine and acetamide pharmacophoric elements present in those active ligands, while the 4-fluorophenyl group represents a specific aryl substitution pattern whose impact on sigma receptor binding affinity and subtype selectivity has not been experimentally determined in public literature. This class-level evidence supports investigation of this compound as a sigma receptor ligand, but direct binding data are required for procurement decisions. [Class-level inference]

Sigma receptor Ligand design Piperidine pharmacophore

Critical Data Gap Advisory: Absence of Published Head-to-Head Comparative Biological Data for this Specific Compound

A comprehensive search of PubMed, PubChem, BindingDB, ChEMBL, and Google Patents as of May 2026 did not identify any peer-reviewed research articles, patents, or publicly available biological assay data containing quantitative pharmacological activity (e.g., Ki, IC50, EC50, % inhibition) for N-(4-fluorophenyl)-2-(1-tosylpiperidin-2-yl)acetamide (CAS 941904-31-0). No head-to-head comparative studies against any of its closest structural analogs were found [1]. Consequently, all differentiation claims above rest on computed physicochemical properties or class-level inference from structurally related compounds, and cannot be confirmed by direct experimental comparison. This data gap must be acknowledged in any procurement decision. [Supporting evidence]

Data gap Procurement risk Evidence limitation

Application Scenarios for N-(4-Fluorophenyl)-2-(1-tosylpiperidin-2-yl)acetamide Based on Current Evidence


Chemical Probe for Sigma Receptor Binding Site Exploration

Based on the established sigma receptor affinity of the piperidine-2-acetamide scaffold class [2], this compound is suitable for use as a chemical probe in competitive radioligand displacement assays against σ1 and σ2 receptors. Its intermediate calculated lipophilicity (XLogP3 = 3.3) and 5-rotatable-bond flexibility [1] make it a reasonable candidate for profiling alongside known sigma ligands. Users should include established reference compounds (e.g., haloperidol, (+)-pentazocine) for assay validation and directly measure Ki values, as no pre-existing binding data are publicly available for this specific compound.

Synthetic Intermediate or Building Block in Medicinal Chemistry Campaigns

The compound serves as a versatile late-stage intermediate for structure-activity relationship (SAR) exploration of the N-aryl-2-(1-tosylpiperidin-2-yl)acetamide series [1]. The tosyl group can be removed or retained depending on the desired pharmacological profile, and the 4-fluorophenyl ring may be further functionalized via nucleophilic aromatic substitution or metal-catalyzed cross-coupling. Procurement of this compound as a defined reference standard (typical purity 95–98%) supports reproducible SAR studies across multiple synthetic batches.

Negative Control or Inactive Comparator in Fluorine-Specific Binding Studies

The compound's single para-fluorine substituent and well-defined physicochemical properties (TPSA = 74.9 Ų, 5 H-bond acceptors) [1] position it as a potential negative control compound in studies where poly-fluorinated or chloro-fluorinated analogs are being evaluated for target engagement. If experimental testing confirms lack of activity at the target of interest, this compound could serve as a matched physicochemical control that isolates the effect of additional halogen substitutions.

Computational Chemistry and Molecular Modeling Benchmark

With its fully computed set of molecular descriptors (MW 390.5, XLogP3 3.3, TPSA 74.9 Ų, 5 rotatable bonds, 1 HBD, 5 HBA) [1], this compound is well-suited as a benchmarking molecule for computational ADME prediction tools, docking studies within the piperidine-acetamide chemical space, and molecular dynamics simulations evaluating the conformational behavior of the tosylpiperidine scaffold. Its intermediate properties make it a representative test case for in silico model validation.

Quote Request

Request a Quote for N-(4-fluorophenyl)-2-(1-tosylpiperidin-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.